N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a furan ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the condensation of furan-2-carboxaldehyde with 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted furan and pyrazole derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Features a furan ring and a hydrazide group.
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Contains a furan ring and an oxadiazole ring.
Uniqueness
N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H19N3O/c1-10(2)8-16-9-13(11(3)15-16)14-7-12-5-4-6-17-12/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
AEIAHYAQQLQWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CO2)CC(C)C |
Origin of Product |
United States |
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